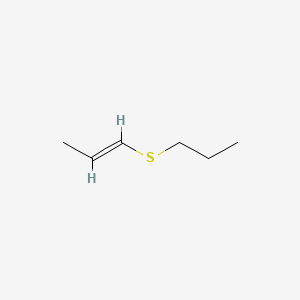

1-Propenyl propyl sulfide

Description

Contextualizing Organosulfur Chemistry within Allium Species

The genus Allium, which includes onions, garlic, leeks, and chives, is renowned for its distinctive and pungent flavors, which are derived from a complex array of organosulfur compounds. mdpi.comfoodcrumbles.com These compounds are not present in their volatile form in the intact plant tissues. foodcrumbles.com Instead, they exist as stable, odorless amino acid precursors known as S-alk(en)yl-L-cysteine S-oxides (ACSOs). nih.govnih.gov The specific profile of these precursors varies between different Allium species, giving each its unique flavor characteristics. frontiersin.orgcabidigitallibrary.org

The primary flavor precursors in onions (Allium cepa) are S-methyl-L-cysteine sulfoxide (B87167) (methiin), S-propyl-L-cysteine sulfoxide (propiin), and predominantly, S-(1-propenyl)-L-cysteine sulfoxide (isoalliin). researchgate.nettandfonline.comtandfonline.com In garlic (Allium sativum), the main precursor is S-allyl-L-cysteine sulfoxide (alliin). nih.govoup.com

When the plant's tissues are damaged by cutting, crushing, or chewing, a vacuolar enzyme called alliinase is released. mdpi.comnih.gov This enzyme rapidly cleaves the ACSOs into highly reactive intermediates called sulfenic acids, along with pyruvate (B1213749) and ammonia (B1221849). oup.comcapes.gov.br For instance, the precursor isoalliin (B1237514), characteristic of onions, is converted into 1-propenesulfenic acid. capes.gov.braaspjournal.org These sulfenic acids are unstable and undergo a cascade of further non-enzymatic reactions, including condensation and rearrangement, to produce a complex mixture of volatile sulfur compounds. cabidigitallibrary.org This mixture includes thiosulfinates, thiosulfonates, and various sulfides, disulfides, and trisulfides, which are responsible for the characteristic aroma and taste of these plants. nih.govcabidigitallibrary.orgtandfonline.com 1-Propenyl propyl sulfide (B99878) is one of the many volatile compounds that can be formed during this intricate chemical cascade. nih.gov

Table 1: Key Flavor Precursors in Allium Species

| Precursor Compound | Common Name | Characteristic Allium Species |

|---|---|---|

| S-(1-propenyl)-L-cysteine S-oxide | Isoalliin | Onion (Allium cepa) nih.gov |

| S-Allyl-L-cysteine S-oxide | Alliin (B105686) | Garlic (Allium sativum) nih.gov |

| S-Methyl-L-cysteine S-oxide | Methiin | Most Alliums oup.com |

| S-Propyl-L-cysteine S-oxide | Propiin | Onion and related species nih.gov |

Significance of 1-Propenyl Propyl Sulfide as a Thioenol Ether Compound

From a chemical structure standpoint, this compound is classified as a thioenol ether. foodb.cahmdb.ca Thioenol ethers are a class of organosulfur compounds characterized by the functional group R-S-CR'=CR'', where a sulfur atom is attached to a vinyl group. foodb.cahmdb.ca In the case of this compound, a propyl group and a 1-propenyl group are attached to the sulfur atom. nih.gov

The thioenol ether moiety is of considerable interest in organic synthesis. These compounds serve as versatile synthetic intermediates. researchgate.netacs.org For example, research has demonstrated their use in cyclization reactions to form various bicyclic ether structures. acs.org The synthesis of thioenol ethers themselves can be achieved through several methods, including the Suzuki cross-coupling reaction of appropriate substrates. acs.org The reactivity of the double bond and the influence of the sulfur atom make thioenol ethers valuable building blocks for constructing more complex molecules. researchgate.net

Table 2: Chemical Identifiers for this compound

| Identifier Type | Value |

|---|---|

| IUPAC Name | 1-[(E)-prop-1-enyl]sulfanylpropane nih.gov |

| CAS Number | 33922-70-2 nih.gov |

| PubChem CID | 5366861 nih.gov |

| Chemical Formula | C6H12S nih.gov |

| Molecular Weight | 116.23 g/mol nih.gov |

| InChI Key | RKVNNVDQIVWRNA-HWKANZROSA-N nih.gov |

Overview of Research Trajectories for Alk(en)yl Sulfides

This compound belongs to the broader chemical class of alk(en)yl sulfides. Research into this class of compounds is multifaceted, exploring their synthesis, natural occurrence, and biological activities. researchgate.net

A significant area of research focuses on the synthesis of alk(en)yl sulfides. Modern organic chemistry has developed a variety of methods for their preparation, including the hydrothiolation of allenes and the reduction of alkynyl sulfides. researchgate.netacs.org These synthetic advancements allow for the creation of specifically structured alk(en)yl sulfides for further study. researchgate.net

Another major research trajectory investigates the biological activities of these compounds. Alk(en)yl sulfides derived from Allium species are known to possess antimicrobial properties. researchgate.netkoreascience.kr Studies have shown that the degree of antimicrobial activity can be influenced by the structure of the molecule, such as the length of the alkyl chains and the number of sulfur atoms. researchgate.net For instance, some research indicates that sulfides with three or four sulfur atoms (trisulfides and tetrasulfides) exhibit high inhibitory action against certain microbes, whereas monosulfides may not be as active. researchgate.net

Finally, the role of alk(en)yl sulfides in flavor science is a continuous field of study. These volatile molecules are key contributors to the aroma and flavor profiles of many foods, especially cooked onions and garlic. cabidigitallibrary.org Research in this area aims to identify the specific compounds responsible for particular sensory attributes and to understand how factors like soil composition and cooking methods affect their formation and concentration. foodcrumbles.comcabidigitallibrary.org

Structure

3D Structure

Properties

IUPAC Name |

1-prop-1-enylsulfanylpropane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12S/c1-3-5-7-6-4-2/h3,5H,4,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKVNNVDQIVWRNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC=CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50955511 | |

| Record name | 1-(Propylsulfanyl)prop-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50955511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33922-70-2 | |

| Record name | 1-(Propylthio)-1-propene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33922-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Propylsulfanyl)prop-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50955511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Occurrence and Biosynthetic Pathways of 1 Propenyl Propyl Sulfide Analogues

Natural Abundance and Distribution in Allium Species

Volatile sulfur compounds are the primary contributors to the distinct aroma and pungency of Allium vegetables. researchgate.net The composition and concentration of these compounds, including 1-propenyl propyl sulfide (B99878), vary significantly among different Allium species and even between cultivars of the same species. acs.org

Specific Allium Sources and Contextual Concentrations

1-Propenyl propyl disulfide has been identified as a component of the volatile profiles of several Allium species, including Allium cepa (onion) and Allium fistulosum (Welsh onion). nih.gov In onion essential oil, 1-propenyl propyl disulfide has been reported as a primary component, alongside dipropyl disulfide and dipropyl trisulfide. researchgate.netresearchgate.net For instance, one analysis of onion essential oil identified its concentration at 7.26%. researchgate.netresearchgate.net Another study on dried onion cuts found that propyl trans-1-propenyl disulfide was a notable disulfide present. mdpi.com Research on a Greek garlic landrace also detected cis-1-propenyl propyl disulfide in high abundance. mdpi.com

The concentration of these volatile compounds is not static and can be influenced by various factors. For example, the emission of volatile organic compounds from yellow onion bulbs, including various sulfides, was found to decrease over time during storage. nih.gov Furthermore, different colored onions (white, yellow, and red) exhibit distinct profiles of volatile metabolites, with sulfur compounds being a major category. frontiersin.org

Table 1: Occurrence of 1-Propenyl Propyl Disulfide and Related Compounds in Allium Species This table is interactive. Click on the headers to sort the data.

| Compound | Allium Species | Reported Concentration/Abundance | Reference(s) |

|---|---|---|---|

| 1-Propenyl propyl disulfide | Allium cepa (Onion) | 7.26% of essential oil | researchgate.net, researchgate.net |

| trans-Propenyl propyl disulfide | Allium cepa (Onion) | Major sulfur-containing compound | scispace.com |

| cis-Propenyl propyl disulfide | Allium cepa (Onion) | Major sulfur-containing compound | scispace.com |

| cis-1-Propenyl propyl disulfide | Allium sativum (Garlic) | High abundance in a Greek landrace | mdpi.com |

| Propyl trans-1-propenyl disulfide | Allium cepa (Dried Onion) | Abundant disulfide | mdpi.com |

| 1-Propenyl propyl sulfide | Allium fistulosum (Welsh Onion) | Present | nih.gov |

Isomeric Forms in Nature

1-Propenyl propyl disulfide exists in isomeric forms, specifically cis (Z) and trans (E), which have been identified in Allium species. scispace.comthegoodscentscompany.comnist.gov Both trans-propenyl propyl disulfide and cis-propenyl propyl disulfide are listed as major sulfur-containing compounds recovered from fresh onions. scispace.com The trans isomer has been reported in Allium cepa, while the cis isomer has been found in both A. cepa and A. fistulosum. nih.govnih.gov The presence and ratio of these isomers can contribute to the subtle differences in the flavor profiles of various Allium species. nih.gov

Precursor Compounds and Enzymatic Transformations

Role of S-Alk(en)yl Cysteine Sulfoxides (ACSOs)

The primary flavor precursors in Allium are S-alk(en)yl cysteine sulfoxides (ACSOs). oup.comrsc.orgresearchgate.net These are non-protein sulfur amino acids stored in the cytoplasm of the plant cells. mdpi.comnih.gov The four main ACSOs found in Allium species are S-methyl-L-cysteine sulfoxide (B87167) (methiin), S-propyl-L-cysteine sulfoxide (propiin), S-allyl-L-cysteine sulfoxide (alliin), and trans-S-1-propenyl-L-cysteine sulfoxide (isoalliin). nih.govoup.commdpi.com The relative abundance of these precursors varies among different species, which is a key determinant of their unique flavor profiles. acs.org For instance, isoalliin (B1237514) is the characteristic and most abundant flavor precursor in onions (Allium cepa). scispace.comoup.comoup.com

Alliinase-Mediated Reactions

Formation of Sulfenic Acid Intermediates

The cleavage of ACSOs by alliinase results in the formation of corresponding alk(en)ylsulfenic acids. nih.govflora-emslandia.com Specifically, the breakdown of trans-S-1-propenyl-L-cysteine sulfoxide (isoalliin) in onions yields 1-propenesulfenic acid. researchgate.netwikipedia.orgnih.gov These sulfenic acids are highly unstable and reactive intermediates. mdpi.comwikipedia.org

Once formed, 1-propenesulfenic acid can undergo several transformations. In onions, it is rapidly rearranged by another enzyme, lachrymatory factor synthase (LFS), to form syn-propanethial S-oxide, the compound responsible for the tearing sensation when cutting onions. wikipedia.orgnih.gov Alternatively, two molecules of a sulfenic acid can spontaneously condense to form a thiosulfinate. mdpi.comnih.gov For example, in garlic, 2-propenesulfenic acid (from alliin) condenses to form allicin (B1665233) (diallyl thiosulfinate). nih.gov These thiosulfinates are also unstable and further decompose into a variety of volatile disulfides, trisulfides, and other sulfur compounds, including this compound and its analogues. rsc.orgresearchgate.net This cascade of reactions, starting from the ACSO precursors, ultimately generates the complex mixture of volatile compounds that constitute the characteristic aroma of Allium species. mdpi.com

Non-Enzymatic Conversion Pathways

Following the initial enzymatic cleavage of S-alk(en)yl-L-cysteine S-oxides (ACSOs) by alliinase, the resulting highly reactive sulfenic acids serve as intermediates for a variety of non-enzymatic reactions. nih.govuliege.be These pathways are crucial in generating the complex profile of volatile sulfur compounds found in Allium species. mdpi.com

In the absence of specific enzymes like lachrymatory factor synthase (LFS), which converts 1-propenyl sulfenic acid into the tear-inducing lachrymatory factor, this unstable intermediate undergoes spontaneous self-condensation. nih.govnih.gov This reaction primarily forms di-1-propenyl thiosulfinate. nih.govrsc.org These thiosulfinates are themselves unstable and readily undergo further spontaneous rearrangements and reactions, leading to a cascade of secondary products. nih.govrsc.orgscispace.com

This cascade generates a mixture of sulfur-containing compounds, including thiosulfonates, as well as various mono-, di-, and trisulfides. scispace.com For instance, research has shown that suppressing the LFS enzyme in onions leads to a significant increase in di-1-propenyl thiosulfinate, which in turn results in higher levels of downstream non-enzymatic products like zwiebelane isomers and di-1-propenyl disulfides. nih.gov Another non-enzymatic process involves the reaction of 1-propenyl-containing thiosulfinates with amino acids, which can lead to the formation of pigment precursors and discoloration in processed Allium products. researchgate.net

| Initial Reactant | Primary Product | Secondary Products | Reference |

|---|---|---|---|

| 1-Propenyl sulfenic acid | di-1-Propenyl thiosulfinate | Zwiebelane isomers, di-1-Propenyl disulfides, Thiosulfonates, Mono-, di-, and trisulfides | nih.govrsc.orgscispace.com |

| 1-Propenyl-containing thiosulfinates | Pigment precursors (with amino acids) | Thio pyrrole-containing derivatives | researchgate.net |

The application of heat during processing or cooking initiates another significant non-enzymatic pathway: thermal degradation. mdpi.com S-alk(en)yl cysteine sulfoxides are thermally unstable and undergo heat-induced transformations. researchgate.net For example, heating alliin (B105686) (S-allyl-L-cysteine sulfoxide) solutions results in its degradation into compounds such as S-allyl-L-cysteine and various alanine (B10760859) sulfide ethers. researchgate.net

More specifically, the thermal treatment of Allium vegetables and their sulfur precursors generates a wide range of volatile compounds. mdpi.comacs.org Heating S-methyl-L-cysteine sulfoxide, a related precursor, predominantly forms dimethyl disulfide, along with dimethyl trisulfide and dimethyl thiosulfonate. acs.org The thermolysis of alkyl 1-propenyl disulfides, which are analogues of this compound, produces a mixture of sulfur compounds. researchgate.net Key products include 3,4-dimethylthiophene, dialkyl disulfides, and dialkyl trisulfides. researchgate.net It has been observed that cis- and trans-1-propenyl propyl sulfide, found in cooked onions, can form dimethylthiophenes upon further heating. mdpi.com Similarly, di-1-propenyl disulfide can be thermally converted into 2-mercapto-3,4-dimethyl-2,3-dihydrothiophenes, especially under high-temperature conditions like those used in certain analytical techniques. nih.gov

| Precursor/Compound | Heating Conditions | Major Degradation Products | Reference |

|---|---|---|---|

| Alliin (S-allyl-L-cysteine sulfoxide) | 60-89 °C | S-allyl-L-cysteine, Allyl alanine disulfide, Allyl alanine trisulfide, Diallyl sulfides | researchgate.netcolab.ws |

| S-methyl-L-cysteine sulfoxide | 80-200 °C | Dimethyl disulfide, Dimethyl trisulfide, Dimethyl thiosulfinate, Dimethyl thiosulfonate | acs.org |

| Alkyl 1-propenyl disulfides | 150-200 °C | 3,4-Dimethylthiophene, Dialkyl disulfide, Dialkyl trisulfide | researchgate.net |

| cis- and trans-1-Propenyl propyl sulfide | Heating (e.g., cooking) | Dimethylthiophenes | mdpi.com |

| di-1-Propenyl disulfide | Thermally severe conditions (e.g., SPME-GC-MS analysis) | 2-Mercapto-3,4-dimethyl-2,3-dihydrothiophenes | nih.gov |

Reaction Mechanisms and Chemical Reactivity of 1 Propenyl Propyl Sulfide

Isomerization Mechanisms (Cis-Trans Interconversions)

1-Propenyl propyl sulfide (B99878) exists as cis (Z) and trans (E) isomers. The interconversion between these geometric isomers is a notable aspect of its chemistry. Studies have shown that γ-irradiation of S-(cis-1-propenyl)-l-cysteine (PeCS), a precursor of 1-propenyl propyl sulfide, in aqueous solutions leads to the formation of both n-propyl cis-1-propenyl sulfide and n-propyl trans-1-propenyl sulfide. oup.comjst.go.jptandfonline.comtandfonline.com This isomerization is proposed to occur through a mechanism involving 1-propenyl thiyl radicals. oup.comjst.go.jp The irradiation process is thought to generate a mixture of approximately 33% cis- and 67% trans-1-propenyl thiyl radicals, which then lead to the corresponding sulfide isomers. oup.comjst.go.jptandfonline.com

The synthesis of these isomers can also be achieved through controlled chemical reactions. For example, the reduction of propyl 1-propynyl sulfide with lithium aluminum hydride (LiAlH₄) yields (E)-1-propenyl propyl sulfide, while reduction with diisobutylaluminium hydride (i-Bu₂AlH) produces the (Z)-isomer. acs.org

Table 1: Formation of this compound Isomers

| Precursor/Starting Material | Condition/Reagent | Product(s) |

| S-(cis-1-propenyl)-l-cysteine (PeCS) | γ-irradiation in aqueous solution | n-propyl cis-1-propenyl sulfide and n-propyl trans-1-propenyl sulfide |

| Propyl 1-propynyl sulfide | Lithium aluminum hydride (LiAlH₄) | (E)-1-propenyl propyl sulfide |

| Propyl 1-propynyl sulfide | Diisobutylaluminium hydride (i-Bu₂AlH) | (Z)-1-propenyl propyl sulfide |

Oxidation Reactions and Sulfoxide (B87167) Formation

Like other sulfides, this compound can undergo oxidation to form the corresponding sulfoxide. This transformation is a key step in the biosynthesis and degradation of many organosulfur compounds in Allium species. The oxidation of the sulfur atom increases its reactivity and can lead to further rearrangements and the formation of a variety of biologically active compounds. acs.org While direct oxidation studies on this compound are not extensively detailed in the provided context, the oxidation of similar allyl and propenyl sulfides is well-documented. acs.orgresearchgate.netmdpi.com The oxidation of sulfides can be achieved using various oxidizing agents, and in biological systems, it is often catalyzed by enzymes such as monooxygenases. mdpi.com

Carbon-Sulfur Cleavage Reactions

The carbon-sulfur (C-S) bond in this compound can be cleaved under certain conditions. For instance, treatment of (E)-1-propenyl propyl sulfide with lithium in liquid ammonia (B1221849) results in C-S bond cleavage to form lithium (E)-1-propenethiolate. acs.orgresearchgate.net This reaction is a critical step in the synthesis of other organosulfur compounds, such as disulfides. acs.org The cleavage of C-S bonds is a fundamental process in the degradation and transformation of organosulfur compounds, contributing to the complex volatile profiles of plants like onions and garlic. acs.org

Formation of Secondary Organosulfur Compounds

The reactivity of this compound and its intermediates leads to the formation of a wide range of secondary organosulfur compounds.

This compound is a precursor to various disulfides and polysulfides, which are significant contributors to the aroma and flavor of Allium vegetables. ntou.edu.tw The formation of propenyl propyl disulfide has been observed in heated Welsh onions and is considered a key aroma compound. mdpi.comresearchgate.net The thermal degradation of S-alk(en)yl-L-cysteine sulfoxides, the precursors to compounds like this compound, readily forms disulfides. ntou.edu.tw For example, propenyl propyl disulfide and dipropyl disulfide are formed during the cooking of onions. ntou.edu.twmdpi.com The interconversion between sulfides and disulfides is a dynamic process. For instance, γ-irradiation of S-(cis-1-propenyl)-l-cysteine also yields di-1-propenyl sulfides (both cis,cis and cis,trans isomers). oup.comjst.go.jptandfonline.comtandfonline.com Furthermore, propenyl propyl trisulfide can be synthesized by reacting propyl trisulfur (B1217805) chloride with 1-bromo-1-propene. google.com

Table 2: Examples of Disulfide and Polysulfide Formation

| Precursor/Source | Condition | Resulting Compound(s) |

| Heated Welsh Onions | Heating | Propenyl propyl disulfide |

| S-(cis-1-propenyl)-l-cysteine | γ-irradiation | di-1-propenyl sulfide (cis,cis and cis,trans) |

| Propyl trisulfur chloride and 1-bromo-1-propene | Chemical Synthesis | Propenyl propyl trisulfide |

Under thermal stress, this compound and related compounds can undergo cyclization and rearrangement to form heterocyclic compounds like thiophenes. mdpi.com The heating of onions can lead to the formation of dimethylthiophenes, which have a characteristic fried onion aroma. mdpi.com It is suggested that these thiophene (B33073) derivatives are produced via the formation of 1-propenyl thiyl radicals. researchgate.net Research has shown that the thermal rearrangement of bis(1-propenyl)disulfide, a related compound, at 85°C yields 2-mercapto-3,4-dimethyl-2,3-dihydrothiophene. mdpi.comoup.com This indicates that the propenyl sulfide moiety is a key structural feature for the formation of such cyclic compounds.

Thermal Decomposition and Degradation Pathways

Thermal processing significantly impacts the chemical profile of foods containing this compound. Gas-phase thermolysis of n-propyl-1-propenyl sulfide is a known degradation pathway. acs.org During heating, this compound and other related sulfur compounds decompose and rearrange to form a complex mixture of volatile compounds. mdpi.com The thermal degradation of its precursors, S-alk(en)yl-L-cysteine sulfoxides, is a primary source of these volatile sulfur compounds in cooked Allium vegetables. ntou.edu.twresearchgate.net These degradation pathways are responsible for the generation of many of the characteristic aroma and flavor compounds associated with cooked onions and garlic. ntou.edu.tw

Structural Elucidation and Spectroscopic Characterization of 1 Propenyl Propyl Sulfide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure and stereochemistry of 1-propenyl propyl sulfide (B99878), which can exist as E (trans) and Z (cis) isomers due to the carbon-carbon double bond. Analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of these isomers.

The stereochemistry of the double bond is often determined by the coupling constant (J) between the vinylic protons in the ¹H NMR spectrum. For similar compounds like trans-propenyl propyl disulfide, the trans configuration is confirmed by a vinyl proton splitting pattern with a J value between 10–12 Hz. While specific data for 1-propenyl propyl sulfide is not detailed in the provided results, this principle is broadly applicable.

In studies of related compounds, such as those found in Allium species, the presence of both (Z)- and (E)-1-propenyl propyl disulfide has been identified, indicating the importance of NMR in distinguishing these geometric isomers. The synthesis of related molecules like E-1-propenyl propyl sulfide has been achieved and confirmed using spectroscopic methods including NMR.

Table 1: Representative ¹H NMR Data for Related Sulfide Compounds This table is illustrative and based on general knowledge of similar structures, as specific data for this compound was not available in the search results.

| Functional Group | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| CH₃ (propyl) | ~0.99 | Triplet (t) | ~7.3 |

| CH₂ (propyl, adjacent to CH₃) | ~1.60 | Sextet (sext) | ~7.0 |

| S-CH₂ (propyl) | ~2.48 | Triplet (t) | ~7.0 |

| =CH-CH₃ | ~1.8 | Doublet (d) | - |

| S-CH= | ~5.5-6.5 | Multiplet (m) | - |

| =CH- | ~5.5-6.5 | Multiplet (m) | - |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is crucial for determining the molecular weight and fragmentation pattern of this compound, aiding in its identification. The compound has a molecular weight of approximately 116.23 g/mol . nih.gov When analyzed by MS, the molecule fragments in a characteristic way.

Electron impact ionization (EI) at 70 eV is a common method used for analyzing such volatile sulfur compounds. redalyc.org The mass spectrum of this compound shows a molecular ion peak [M]⁺ at m/z 116. nih.govnih.gov Key fragment ions are observed at m/z 74, 73, and 41. nih.govtandfonline.com The ion at m/z 74 is particularly significant for 1-propenyl containing sulfides. tandfonline.com The fragmentation mechanism involves rearrangements that are distinct from those of its allyl isomers. tandfonline.com For instance, the differences in the relative abundances of fragment ions like m/e 45, 47, 59, 73, and 74 help distinguish between 1-propenyl and allyl-containing sulfur compounds. tandfonline.com However, mass spectrometry alone may not easily differentiate between the cis and trans isomers of this compound. tandfonline.com

Gas chromatography coupled with mass spectrometry (GC-MS) is a frequently used technique to separate and identify volatile compounds like this compound from complex mixtures, such as those found in onions and other Allium species. nih.govmdpi.com

Table 2: Characteristic Mass Spectrometry Fragments for this compound

| m/z | Ion |

|---|---|

| 116 | [M]⁺ (Molecular Ion) |

| 74 | [C₃H₆S]⁺ |

| 73 | [C₃H₅S]⁺ |

| 41 | [C₃H₅]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The IR spectrum will show characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule.

For the 1-propenyl group, a key absorption is the C=C stretching vibration. In related compounds, this appears around 1635 cm⁻¹. The C-H bonds of the vinyl group also show characteristic stretching vibrations. For trans isomers of similar compounds, a distinct absorption band appears around 965 cm⁻¹, which is indicative of the out-of-plane C-H bending vibration of the trans double bond. tandfonline.com The C-H stretching vibrations for the propyl group are expected in the 2800-3000 cm⁻¹ region. smolecule.com The C-S stretching vibration typically appears in the fingerprint region of the spectrum, often between 600 and 800 cm⁻¹.

Table 3: Predicted Infrared Absorption Bands for this compound This table is illustrative and based on general principles and data for related compounds.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~2960 | C-H Stretch | Alkane (propyl) |

| ~1635 | C=C Stretch | Alkene (propenyl) |

| ~965 | C-H Bend (out-of-plane) | trans-Alkene |

| ~700 | C-S Stretch | Sulfide |

Ultraviolet-Visible (UV-Vis) Spectroscopy Applications

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, the presence of the carbon-carbon double bond and the sulfur atom with its lone pairs of electrons will give rise to specific absorptions in the UV region. The thioenol ether chromophore (C=C-S) is expected to have a π → π* transition and possibly an n → σ* transition. In studies of various onion extracts, UV/Vis spectra were recorded in the 190–600 nm range to aid in the identification of different compounds, although specific data for this compound is not singled out. nih.gov

Advanced Spectroscopic Techniques in Structural Determination

The structural determination of this compound can be further enhanced by advanced and hyphenated spectroscopic techniques. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can provide unambiguous assignments of all proton and carbon signals, confirming the connectivity of the molecule.

Gas Chromatography-Fourier Transform Infrared Spectroscopy (GC-FTIR) can also be employed to obtain IR spectra of individual components separated from a mixture. Furthermore, techniques like Direct Analysis in Real Time-Mass Spectrometry (DART-MS) have been used to analyze related organosulfur compounds in garlic macerates, suggesting its potential applicability for the rapid analysis of this compound. uliege.be

Computational Chemistry Approaches for 1 Propenyl Propyl Sulfide

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. For 1-propenyl propyl sulfide (B99878), DFT calculations can provide deep insights into its electronic structure, which in turn dictates its reactivity.

Detailed research findings from DFT studies on analogous organosulfur compounds suggest that the geometry around the sulfur atom and the nature of the substituents are critical in determining the molecule's properties. For instance, in related allylic sulfides, DFT calculations have shown that the Cα–Cβ bond length can shorten during SN2 transition states, indicating conjugative stabilization and influencing reactivity. srce.hr Studies on similar compounds, such as 2-aminoethanesulfenates, have employed DFT at the B3LYP/6-311++G(d,p) level to understand how non-bonding interactions and the presence of different functional groups direct stereoselective reactions. researchgate.net

For 1-propenyl propyl sulfide, DFT can be used to calculate a range of electronic descriptors that help predict its reactivity. These descriptors include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is a key indicator of chemical stability.

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within the molecule, highlighting electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites). This is invaluable for predicting how this compound might interact with other molecules.

Atomic Charges: DFT calculations can determine the partial charges on each atom, offering a quantitative measure of the polarity of bonds and the reactivity of different atomic sites.

Interactive Data Table: Predicted Electronic Properties of this compound (Illustrative)

| Property | Predicted Value (Illustrative) | Significance |

| HOMO Energy | -8.5 eV | Indicates electron-donating capability |

| LUMO Energy | 0.5 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 9.0 eV | Suggests high kinetic stability |

| Dipole Moment | 1.5 D | Indicates moderate polarity |

These theoretical calculations are fundamental in rationalizing the observed chemical behavior of this compound and in predicting its potential reaction pathways, such as oxidation at the sulfur atom or addition reactions at the double bond.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, which has several rotatable single bonds, MD simulations are essential for exploring its conformational space.

The conformational flexibility of organosulfur compounds can have a significant impact on their biological activity, as the shape of the molecule often determines how it fits into the active site of an enzyme or receptor. While specific MD simulation studies on this compound are not widely documented, the methodology is well-established. Such a study would typically involve:

Force Field Selection: A suitable force field (e.g., AMBER, CHARMM, or GROMOS) that accurately describes the intramolecular and intermolecular forces of the sulfide would be chosen.

System Setup: The this compound molecule would be placed in a simulation box, often with a solvent like water, to mimic physiological conditions.

Simulation Run: The system's trajectory is calculated by integrating Newton's laws of motion, providing a time-resolved view of the molecule's dynamics.

In silico studies on other organosulfur compounds from garlic have utilized MD simulations to understand their interactions with biological targets. unpad.ac.id For example, simulations can reveal how different conformers of a ligand bind to a protein's active site and can help calculate the binding free energy. This information is crucial for understanding the structure-activity relationship at a dynamic level.

Interactive Data Table: Key Torsion Angles in this compound for Conformational Analysis

| Torsion Angle | Description | Expected Flexibility |

| C-S-C-C | Rotation around the sulfur-propyl bond | High |

| C=C-S-C | Rotation around the propenyl-sulfur bond | Restricted due to double bond |

| S-C-C-C | Rotation within the propyl group | High |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. These models are widely used in drug discovery and toxicology to predict the activity of new compounds and to understand the structural features that are important for activity.

Several QSAR studies have been conducted on organosulfur compounds from Allium species, providing a framework for understanding the potential activity of this compound. srce.hrconicet.gov.ar These studies typically involve calculating a large number of molecular descriptors for each compound and then using statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), to build a predictive model.

Key findings from QSAR studies on related organosulfur compounds indicate that their biological activity is often governed by a combination of:

Hydrophobicity: The lipophilicity of the molecule, often described by LogP, can influence its ability to cross cell membranes.

Steric Properties: The size and shape of the molecule, described by descriptors like molecular volume or surface area, can affect how it fits into a binding site.

Electronic Properties: Descriptors such as atomic charges, dipole moment, and frontier orbital energies can be crucial for the interaction with biological targets.

For example, a QSAR study on the inhibition of cytochrome P450 enzymes by organosulfur compounds found that hydrophobic and steric factors were key for binding, while electronic factors were particularly important for monosulfides. srce.hr Another QSAR study on the 15-lipoxygenase inhibitory activity of garlic-derived compounds revealed that the inhibitory activity was strongly dependent on the ability of the compounds to participate in dispersive interactions, as described by the solvent-accessible surface area. conicet.gov.ar While this compound may not have been included in the training sets of all these studies, the models developed can be used to predict its potential activity.

Interactive Data Table: Common Descriptors in QSAR Models for Organosulfur Compounds

| Descriptor Type | Example Descriptors | Relevance |

| Electronic | Dipole Moment, HOMO/LUMO energies | Describes interaction with polar sites |

| Steric | Molecular Weight, Molar Volume | Relates to fit in binding pockets |

| Hydrophobic | LogP, Solvent Accessible Surface Area | Influences membrane permeability and binding |

| Topological | Wiener Index, Connectivity Indices | Encodes information about molecular branching |

Theoretical Prediction of Spectroscopic Parameters

Computational chemistry can also be used to predict the spectroscopic properties of molecules, which can be a valuable tool for their identification and characterization. Theoretical predictions of NMR, IR, and UV-Vis spectra can be compared with experimental data to confirm the structure of a compound.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using DFT methods, often with a high degree of accuracy. These calculations can help in the assignment of complex NMR spectra and in the determination of the stereochemistry of the molecule. For example, the predicted chemical shifts for the E and Z isomers of this compound would be expected to differ, aiding in their differentiation.

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated using DFT. These frequencies correspond to the peaks in an IR spectrum. While calculated frequencies are often systematically higher than experimental values, they can be scaled to provide a reliable prediction of the IR spectrum. This can help in identifying the functional groups present in the molecule.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic transitions of a molecule, which correspond to the absorption bands in a UV-Vis spectrum. This can provide information about the conjugated systems within the molecule.

A thesis on new garlic-derived organosulfur compounds indicates the use of mass spectrometry and infrared spectroscopy, though detailed theoretical data for this compound is not explicitly provided. uliege.be However, the methodology for such theoretical predictions is well-established and can be readily applied to this compound.

Interactive Data Table: Illustrative Predicted Spectroscopic Data for (E)-1-Propenyl Propyl Sulfide

| Spectroscopy | Parameter | Predicted Value (Illustrative) |

| ¹H NMR | Chemical Shift (vinyl H) | 5.5-6.5 ppm |

| ¹³C NMR | Chemical Shift (vinyl C) | 120-140 ppm |

| IR | Vibrational Frequency (C=C stretch) | ~1650 cm⁻¹ |

| UV-Vis | λmax | ~220 nm |

Molecular Basis of Biological Activity for 1 Propenyl Propyl Sulfide and Analogues

Mechanisms of Interaction with Biological Macromolecules

The interaction of small molecules like 1-propenyl propyl sulfide (B99878) with biological macromolecules, particularly proteins, is the foundational event for many of its physiological effects. These interactions are governed by the principles of molecular recognition, where the compound binds to specific sites on a protein, thereby altering its function.

Molecular Docking Studies with Target Enzymes (e.g., 5IBS protein)

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecule (receptor). Such studies have provided insights into the potential interactions of analogues of 1-propenyl propyl sulfide with key enzymes.

Recent research investigated the binding of sulfur-rich volatiles from Allium stracheyi to the oncogenic phosphatase SHP2, identified by the Protein Data Bank (PDB) ID: 5IBS. nih.gov This enzyme is a relevant target in inflammatory processes. nih.gov Among the studied compounds was disulfide, 1-(1-propenylthio) propyl propyl, a structural analogue of this compound. The docking study revealed that this compound exhibits a notable binding affinity for the active site of the 5IBS A chain, with a docking score of -3.5 kcal/mol. nih.gov This suggests a robust interaction within the receptor's binding pocket, potentially leading to an inhibitory effect on the enzyme. nih.gov

The binding was characterized by a variety of molecular interactions, including:

Hydrogen Bonding: Essential for the specificity of ligand binding.

π-Sulfur Interactions: Involving the sulfur atom and aromatic residues of the protein.

π-Alkyl and Alkyl Interactions: Hydrophobic interactions that contribute to the stability of the ligand-protein complex. nih.gov

These findings suggest that sulfur-containing compounds like this compound and its analogues could be promising candidates for development as natural anti-inflammatory agents by targeting enzymes like SHP2. nih.gov

Table 1: Molecular Docking Results for a this compound Analogue with 5IBS Protein

| Compound | Target Protein (PDB ID) | Docking Score (kcal/mol) | Key Interactions | Potential Effect |

| Disulfide, 1-(1-propenylthio) propyl propyl | SHP2 (5IBS) | -3.5 | Hydrogen bonding, π-sulfur, π-alkyl, alkyl interactions | Inhibition of enzyme activity |

Data sourced from Bisht et al., 2025. nih.gov

Ligand-Protein Binding Dynamics

While molecular docking provides a static snapshot of the binding event, ligand-protein binding is a dynamic process. nih.govuu.nl Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time, offering deeper insights into the stability of the ligand-protein complex and the conformational changes that may occur upon binding. nih.govacs.orgplos.org

For this compound and its analogues, MD simulations could elucidate several key aspects of their interaction with target proteins like 5IBS:

Stability of Binding: MD simulations can assess whether the binding pose predicted by docking is stable over time. A correctly posed ligand is expected to remain in the binding pocket with minimal drift. windows.net

Conformational Changes: The binding of a ligand can induce conformational changes in the protein, which can be critical for its biological function. uu.nlplos.org MD can track these changes in both the ligand and the protein.

Binding Free Energy: Techniques like MM/PBSA and MM/GBSA, applied to MD simulation trajectories, can provide more accurate estimations of the binding free energy, which reflects the strength of the interaction. windows.net

Although specific MD simulation studies for this compound are not widely available, the types of interactions identified in docking studies (hydrogen bonds, hydrophobic interactions) suggest that the compound would form a stable complex. nih.gov The flexibility of the propenyl and propyl chains would allow the ligand to adapt its conformation within the binding pocket, potentially interacting with a diverse set of amino acid residues. nih.gov

Enzymatic Biotransformation and Metabolism Pathways

Once ingested, this compound and related compounds are subject to metabolic processes, primarily in the liver. These enzymatic transformations can alter the biological activity of the parent compound, sometimes leading to the formation of more potent or more easily excreted metabolites. inchem.org

This compound is formed in Allium species, such as onion, from the enzymatic degradation of non-volatile precursors, specifically S-alk(en)ylcysteine sulfoxides. mdpi.comacs.org When the plant tissue is disrupted, the enzyme alliinase cleaves these precursors into highly reactive sulfenic acids. nih.gov These intermediates then undergo further non-enzymatic reactions to form a variety of volatile sulfur compounds, including 1-propenyl propyl disulfide. nih.gov

Sulfoxidation and Other Biotransformations

A primary metabolic pathway for thioethers like this compound is sulfoxidation, the oxidation of the sulfur atom. researchgate.netmdpi.com This process is typically catalyzed by cytochrome P450 monooxygenases and flavin-containing monooxygenases. inchem.orgmdpi.com The oxidation can occur in a stepwise manner, first forming a sulfoxide (B87167) and then potentially a sulfone. researchgate.net

Step 1: Sulfoxide Formation: this compound is oxidized to 1-propenyl propyl sulfoxide. This reaction introduces a chiral center at the sulfur atom, potentially leading to the formation of (R)- and (S)-enantiomers, which may have different biological activities. mdpi.com

Step 2: Sulfone Formation: Further oxidation of the sulfoxide can yield 1-propenyl propyl sulfone. researchgate.net

These oxidation reactions generally increase the polarity of the compound, facilitating its excretion from the body. inchem.org Besides sulfoxidation, other biotransformations can occur. The disulfide bond in related compounds like dipropyl disulfide can be cleaved, and the resulting thiols can form disulfide bonds with endogenous thiols such as cysteine, which are then excreted in the urine. inchem.org

Influence on Endogenous Sulfide Pathways

Organosulfur compounds from the diet can significantly influence endogenous sulfide signaling pathways, particularly those involving hydrogen sulfide (H₂S). H₂S is now recognized as a gasotransmitter, a signaling molecule with crucial roles in cardiovascular, nervous, and immune systems. researchgate.netresearchgate.net

Dietary organopolysulfides, including analogues of this compound, are considered natural donors of H₂S. researchgate.net The release of H₂S is thought to occur through thiol-disulfide exchange reactions with endogenous thiols, most notably glutathione (B108866) (GSH). researchgate.net The reaction mechanism involves the nucleophilic attack of the thiolate from GSH on one of the sulfur atoms of the disulfide or polysulfide chain, leading to the eventual release of H₂S. researchgate.net

By providing a source of H₂S, compounds like this compound can modulate the various physiological processes regulated by this gasotransmitter. This includes vasodilation, neuromodulation, and anti-inflammatory responses. researchgate.netexhalix-llc.com

Chemopreventive and Immunomodulatory Mechanism Investigations (at a molecular level)

The potential health benefits of Allium vegetables are often attributed to the chemopreventive and immunomodulatory properties of their organosulfur constituents. Research at the molecular level has begun to uncover the mechanisms behind these effects.

Chemopreventive Mechanisms: Organosulfur compounds have been shown to interfere with carcinogenesis at a molecular level through several mechanisms:

Inhibition of Pro-inflammatory Enzymes: Compounds like di(1-propenyl) sulfide, an analogue of this compound, have demonstrated potent inhibitory effects on lipoxygenase. acs.org Lipoxygenases are enzymes involved in the biosynthesis of leukotrienes, which are inflammatory mediators that can promote tumor growth. acs.org

Induction of Phase II Detoxification Enzymes: Certain organosulfur compounds can upregulate the expression of phase II enzymes, such as quinone reductase and glutathione S-transferase. nih.gov These enzymes play a critical role in detoxifying carcinogens and protecting cells from oxidative damage by enhancing the elimination of harmful substances. nih.gov The activation of the Nrf2 transcription factor is a key molecular event in the induction of these protective enzymes. nih.gov

Immunomodulatory Mechanisms: The immunomodulatory effects of these compounds are complex and involve the regulation of various immune cell functions:

Modulation of Nitric Oxide (NO) Production: Allicin (B1665233) and ajoene, which are derived from Allium precursors, can reduce the accumulation of NO by inhibiting the activity of inducible nitric oxide synthase (iNOS) in macrophages. nih.gov This can be a key anti-inflammatory mechanism.

Neutrophil Activation: Some organosulfur compounds, including allyl propyl disulfide and dipropyl disulfide, can directly activate neutrophils, leading to an increase in intracellular calcium concentration. nih.gov

Modulation of Gene Expression: The analogue S-1-propenyl-l-cysteine (S1PC) has been shown to exert immunomodulatory effects by enhancing the phosphorylation of Erk1/2 and promoting the degradation of the transcription factor Pax5. researchgate.net This leads to an increased expression of Xbp1, a key regulator of immune cell differentiation and function. researchgate.net

Table 2: Investigated Molecular Mechanisms of Chemoprevention and Immunomodulation for this compound and Analogues

| Biological Effect | Molecular Mechanism | Target Molecule/Pathway | Reference |

| Chemoprevention | Inhibition of pro-inflammatory enzymes | Lipoxygenase | acs.org |

| Induction of detoxification enzymes | Nrf2 pathway, Quinone reductase, Glutathione S-transferase | nih.gov | |

| Immunomodulation | Reduction of inflammatory mediators | Inducible nitric oxide synthase (iNOS) | nih.gov |

| Activation of immune cells | Calcium signaling in neutrophils | nih.gov | |

| Regulation of gene expression | Erk1/2, Pax5, Xbp1 | researchgate.net |

Modulation of Cellular Signaling Pathways

Organosulfur compounds derived from Allium species, including this compound and its analogues, are recognized for their capacity to modulate a variety of intracellular signaling pathways. While direct research on this compound is limited, studies on structurally related compounds provide significant insights into its probable mechanisms of action.

Research has indicated that the biological activities of many organosulfur compounds are mediated through their interaction with key signaling cascades that regulate cellular processes such as proliferation, apoptosis, and inflammation. Notably, pathways like the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) are primary targets. For instance, compounds such as diallyl disulfide and S-allyl cysteine have been shown to influence these pathways. wiley.commedchemexpress.comacs.org

A study focusing on the induction of the phase II detoxification enzyme, glutathione S-transferase P (GSTP), by various allium organosulfides revealed the involvement of the Extracellular signal-Regulated Kinase (ERK) pathway, a component of the MAPK cascade. The study demonstrated that the activation of GSTP expression by these compounds is likely mediated through an ERK-c-Jun-GPE I signaling pathway. nih.gov

Furthermore, the Keap1-Nrf2 pathway, a critical regulator of cellular antioxidant responses, is another significant target. The related compound S-1-propenylmercaptocysteine has been found to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) by modifying the Kelch-like ECH-associated protein 1 (Keap1). nih.gov This activation leads to the transcription of a suite of protective genes. Given the structural similarities, it is plausible that this compound may also exert its effects through modulation of this important cytoprotective pathway.

Table 1: Investigated Cellular Signaling Pathways for Allium Organosulfur Compounds

| Compound Family | Investigated Pathway | Observed Effect | Reference |

|---|---|---|---|

| Alk(en)yl sulfides | ERK-c-Jun-GPE I | Induction of GSTP expression | nih.gov |

| S-allyl cysteine | NF-κB | Suppression of NF-κB activity | acs.org |

| S-propyl cysteine | NF-κB, MAPK | Suppression of NF-κB and MAPK (p38, ERK1/2) | acs.org |

Antioxidant Mechanisms at the Molecular Level

The antioxidant properties of this compound and related organosulfur compounds are a cornerstone of their biological activity. These mechanisms are multifaceted, involving both direct radical scavenging and the modulation of endogenous antioxidant systems. ontosight.aipreprints.orgekb.egmdpi.com

One of the primary antioxidant mechanisms is the activation of the Keap1-Nrf2 signaling pathway. Research on the closely related metabolite, S-1-propenylmercaptocysteine (CySSPe), has shown that it can induce the nuclear translocation of Nrf2. nih.gov This leads to the upregulation of several antioxidant and phase II detoxification enzymes, including NAD(P)H:quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), and glutamate-cysteine ligase (GCL). nih.gov The activation of this pathway is thought to occur through the persulfidation of cysteine residues on Keap1, which disrupts the Keap1-Nrf2 complex and allows Nrf2 to translocate to the nucleus. nih.gov

These compounds also contribute to the maintenance of cellular redox homeostasis by influencing the glutathione system. S-1-propenylmercaptocysteine has been observed to enhance the cellular pool of reduced glutathione (GSH) and improve the GSH to oxidized glutathione (GSSG) ratio, partly by upregulating the expression of GCL, the rate-limiting enzyme in GSH synthesis. nih.gov

Additionally, some organosulfur compounds can release hydrogen sulfide (H₂S), a gaseous signaling molecule with known antioxidant properties. The disulfide bond in related compounds is considered crucial for these biological activities. researchgate.net

Table 2: Molecular Antioxidant Mechanisms of Related Organosulfur Compounds

| Compound/Analogue | Mechanism | Outcome | Reference |

|---|---|---|---|

| S-1-propenylmercaptocysteine | Activation of Keap1-Nrf2 pathway | Increased expression of NQO1, HO-1, GCL | nih.gov |

| S-1-propenylmercaptocysteine | Modulation of Glutathione System | Enhanced cellular GSH levels and GSH:GSSG ratio | nih.gov |

| Organopolysulfides | Hydrogen Sulfide (H₂S) Release | Potential for direct radical scavenging and signaling |

Anti-inflammatory Mechanisms

The anti-inflammatory effects of this compound and its analogues are primarily attributed to their ability to inhibit key enzymes in the inflammatory cascade and modulate pro-inflammatory signaling pathways. ontosight.aipreprints.orgekb.eg

A significant mechanism is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. nih.govgoogle.comresearchgate.net These enzymes are responsible for the synthesis of prostaglandins (B1171923) and leukotrienes, respectively, which are potent inflammatory mediators. Specifically, this compound has been identified as a mixed inhibitor of soybean lipoxygenase. nih.govebi.ac.uk This inhibitory action on LOX suggests a potential role in mitigating inflammatory processes driven by leukotrienes.

Another critical anti-inflammatory mechanism involves the suppression of the NF-κB signaling pathway. NF-κB is a transcription factor that controls the expression of numerous pro-inflammatory genes, including those for cytokines and chemokines. Related organosulfur compounds, such as S-allyl cysteine and S-propyl cysteine, have been shown to suppress NF-κB activation, thereby reducing the inflammatory response. medchemexpress.comacs.org

The anti-inflammatory potential is further supported by studies on propyl propane (B168953) thiosulfinate (PTS) and propyl propane thiosulfonate (PTSO), which have demonstrated the ability to reduce the production of pro-inflammatory interleukins in vitro. mdpi.com

Table 3: Research Findings on Anti-inflammatory Mechanisms

| Compound/Analogue | Target Enzyme/Pathway | Effect | Reference |

|---|---|---|---|

| This compound | Soybean Lipoxygenase | Mixed inhibition | nih.govebi.ac.uk |

| Di-(1-propenyl) sulfide | Soybean Lipoxygenase | Irreversible inhibition | nih.govebi.ac.uk |

| S-Allyl cysteine | NF-κB | Inhibition of activation | acs.org |

| Propyl propane thiosulfinate (PTS) | Interleukin Production | Reduction of pro-inflammatory interleukins | mdpi.com |

Structure-Activity Relationship Studies for Molecular Interactions

Structure-activity relationship (SAR) studies of organosulfur compounds from Allium species have provided valuable insights into the chemical features that govern their biological efficacy. These studies highlight the importance of the alkyl or alkenyl group and the number of sulfur atoms in the molecule. nih.govmdpi.com

Research on the induction of glutathione S-transferase P (GSTP) has shown that both the nature of the alk(en)yl group and the number of sulfur atoms are critical determinants of activity. For instance, disulfides like dipropyl disulfide and propyl methyl disulfide were found to be more potent inducers of GSTP than their corresponding monosulfides. nih.gov When comparing disulfides with different alk(en)yl groups, diallyl disulfide demonstrated greater potency than dipropyl disulfide, which in turn was more active than propyl methyl disulfide, indicating that the allyl group confers higher activity than the propyl group in this context. nih.gov

In the context of anti-inflammatory activity through lipoxygenase inhibition, the propenyl group appears to be a key feature for potency. One study established a relative potency for lipoxygenase inhibition in the following order: di(1-propenyl) sulfide > an alkenyl trisulfide > an alkenyl disulfide. nih.govebi.ac.uk Notably, di(n-propyl) disulfide, which lacks the double bond of the propenyl group, showed no inhibitory activity against either lipoxygenase or tumor promotion, underscoring the significance of the C=C double bond in the propenyl moiety for this specific biological action. nih.govebi.ac.uk

The presence of a disulfide bond has also been identified as essential for the bioactivity of S-alk(en)ylmercaptocysteine analogues. This structural feature is critical for their ability to induce quinone reductase and inhibit nitric oxide formation.

Table 4: Structure-Activity Relationship Highlights for Allium Organosulfur Compounds

| Biological Activity | Key Structural Feature(s) | Compound Ranking/Observation | Reference |

|---|---|---|---|

| GSTP Induction | Number of sulfur atoms | Disulfides > Monosulfides | nih.gov |

| GSTP Induction | Alk(en)yl group | Diallyl > Dipropyl > Propyl methyl | nih.gov |

| Lipoxygenase Inhibition | Propenyl group, sulfur chain length | di(1-propenyl) sulfide > alkenyl trisulfide > alkenyl disulfide | nih.govebi.ac.uk |

Analytical Methodologies for 1 Propenyl Propyl Sulfide in Complex Matrices

Chromatographic Separation Techniques

Chromatographic methods are paramount for the separation of 1-propenyl propyl sulfide (B99878) from other volatile and non-volatile compounds present in complex samples like onion and garlic extracts. acs.orgnih.govresearchgate.netmdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography coupled with mass spectrometry (GC-MS) is a primary technique for the analysis of volatile sulfur compounds, including 1-propenyl propyl sulfide. acs.orgnih.govresearchgate.netmdpi.com This method offers high separation efficiency and definitive identification based on mass spectra. nih.gov In the analysis of Allium species, GC-MS is frequently used to profile the volatile organosulfur compounds that contribute to their characteristic aroma and flavor. acs.orgmdpi.com The high temperatures used in GC can sometimes lead to the degradation of thermally labile compounds, which is a consideration in method development. bohrium.commdpi.com

Key aspects of GC-MS analysis for this compound include:

Column Selection: Capillary columns, such as those with DB-1 or DB-5 stationary phases, are commonly employed for the separation of these volatile compounds. nist.gov

Ionization: Electron impact (EI) ionization at 70 eV is a standard method for generating reproducible mass spectra. nih.govmdpi.com

Detection: The mass spectrometer is typically operated in full-scan mode to acquire mass spectra for compound identification, often by comparison to spectral libraries like NIST. nih.govnih.gov

A study on different cuts of dried onion utilized HS-SPME-GC-MS to identify several volatile molecules, including allyl propyl sulfide and this compound, for the first time in such samples. mdpi.com Another study comparing extraction methods for onion oil found that dichloromethane (B109758) extraction followed by GC-MS analysis provided the best qualitative results, identifying 27 organosulfides. mdpi.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the analysis of a wide range of compounds, including both volatile and non-volatile sulfur compounds. nih.gov Unlike GC, HPLC operates at lower temperatures, which can be advantageous for analyzing thermally sensitive molecules. nih.gov For the analysis of organosulfur compounds, reversed-phase HPLC with a C18 column is frequently used. nih.gov

A validated normal-phase HPLC method was developed for the simultaneous determination of six oil-soluble organosulfur compounds in garlic macerated oil, demonstrating good linearity, accuracy, and precision. oup.com In another study, HPLC was used to analyze organosulfur compounds from garlic extracted with a pentane-dichloromethane mixture. researchgate.net The development of a rapid and simple sample preparation method for determining four sulfoxides and three γ-glutamyl peptides in garlic by HPLC has also been reported. acs.org

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)

Liquid chromatography combined with high-resolution mass spectrometry (LC-HRMS) offers enhanced specificity and sensitivity for the analysis of complex mixtures. mdpi.com This technique is particularly useful for identifying compounds that may be present at low concentrations or in matrices with significant background interference. mdpi.com A comparative study of onion varieties using both DTD-GC-MS and LC-HRMS found that each technique identified different sets of organosulfur compounds, with LC-HRMS targeting non-volatile compounds and GC-MS targeting volatiles. mdpi.com The study concluded that using LC-HRMS, either alone or in combination with GC-MS, can provide a more comprehensive understanding of the onion's metabolomic profile. mdpi.com

Spectrophotometric Detection Methods

While chromatographic methods coupled with mass spectrometry are the most common for the definitive identification and quantification of this compound, spectrophotometric detection can be used in conjunction with these separation techniques. For instance, HPLC systems often employ UV detectors. nih.gov A study on organosulfur compounds in garlic utilized a UV detector set at 220 nm for monitoring the separated analytes. nih.gov Another specialized detection method involves a post-column reaction with a reagent like hexaiodoplatinate, which changes color in the presence of sulfur compounds, allowing for their specific detection. mdpi.com

Sample Preparation and Extraction Techniques

The choice of sample preparation and extraction technique is critical for the accurate analysis of this compound, as it directly impacts the recovery and integrity of the analyte. Common methods include:

Solvent Extraction: Various organic solvents are used to extract organosulfur compounds from plant matrices. mdpi.com A study on onion oil evaluated dichloromethane, diethyl ether, n-pentane, and hexanes, with dichloromethane proving to be the most effective for qualitative assessment. mdpi.com For oil-soluble organosulfur compounds in garlic, extraction with 98% n-hexane in 2-propanol has been reported. oup.com

Steam Distillation: This technique can be used to isolate volatile compounds, but the heat involved may cause degradation or transformation of some sulfur compounds. researchgate.net

Headspace Solid-Phase Microextraction (HS-SPME): This is a solvent-free technique that is widely used for the analysis of volatile and semi-volatile organic compounds in various matrices, including food and beverages. mdpi.comdavidsonanalytical.co.uk It involves exposing a coated fiber to the headspace above the sample to adsorb the volatile analytes, which are then thermally desorbed into the GC inlet. davidsonanalytical.co.uk This method is advantageous as it is simple, sensitive, and minimizes sample matrix effects. davidsonanalytical.co.ukfrontiersin.org

Quantification Strategies and Method Validation

Accurate quantification of this compound requires robust method validation. This typically involves assessing linearity, accuracy, precision, limits of detection (LOD), and limits of quantification (LOQ). oup.com

Linearity: Calibration curves are generated using standard solutions of the analyte at different concentrations to establish a linear relationship between concentration and instrument response. oup.com Correlation coefficients (r) greater than 0.999 are generally considered excellent. oup.com

Accuracy and Precision: Accuracy is often evaluated through recovery studies, where a known amount of the analyte is spiked into a sample matrix and the percentage recovered is calculated. oup.com Precision is assessed by the relative standard deviation (RSD) of replicate measurements. oup.com

LOD and LOQ: The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. oup.com For oil-soluble organosulfur compounds in garlic macerated oil, LODs were reported in the range of 0.11 to 3.16 μg mL⁻¹ and LOQs from 0.32 to 9.56 μg mL⁻¹. oup.com

A study quantifying two disulfide compounds in a supplement used both qH NMR and GC-MS methods, which showed good linearity and stability. researchgate.net

Table of Analytical Findings for Organosulfur Compounds

| Analytical Technique | Compound(s) Analyzed | Matrix | Key Findings | Reference |

|---|---|---|---|---|

| RP-HPLC-UV | Diallyl sulfide, Diallyl disulfide, Diallyl trisulfide | Garlic | LODs ranged from 0.09 to 0.17 mg/kg. Recoveries were between 39.0% and 90.9%. | nih.gov |

| DTD-GC-MS & LC-HRMS | Volatile and non-volatile organosulfur compounds | Onion | GC-MS identified 18 volatile compounds, while LC-HRMS identified 15 non-volatile compounds. No clear correlation was found between the two profiles. | mdpi.com |

| NP-HPLC | Oil-soluble organosulfur compounds | Garlic Macerated Oil | Validated method with r > 0.999, recoveries of 80.23–106.18%, and LOQs of 0.32–9.56 μg mL⁻¹. | oup.com |

| GC-MS | Organosulfides | Onion Oil | Dichloromethane extraction identified 27 organosulfides. (E/Z)-1-propenyl propyl trisulfide was a major component. | mdpi.com |

| HS-SPME-GC-MS | Volatile compounds including this compound | Dried Onion | Identified several S-compounds not previously reported in dried onion. | mdpi.com |

Challenges in Detection and Quantification in Biological and Food Systems

The accurate detection and quantification of this compound in complex matrices such as biological and food systems present significant analytical challenges. These difficulties arise from the compound's inherent chemical properties and its interaction with the surrounding matrix components. mdpi.comacs.org

A primary challenge is the high volatility and thermal instability of this compound and other related sulfur compounds. acs.orgresearchgate.net Analytical techniques that employ high temperatures, such as gas chromatography (GC), can lead to the degradation of these compounds or the formation of artifacts, which are new compounds created during the analytical process. acs.orgresearchgate.net For instance, the heating of bis(1-propenyl) disulfide, a related compound, can result in the formation of 2-mercapto-3,4-dimethyl-2,3-dihydrothiophene. researchgate.net To mitigate these issues, the use of low-temperature isolation methods or cool on-column GC injection techniques is often recommended. acs.org

Matrix effects represent another substantial hurdle in the analysis of this compound. cabidigitallibrary.orgscispace.com Food matrices, particularly those rich in sulfur compounds like onions, contain numerous co-extracted components that can interfere with the analysis. cabidigitallibrary.orgscispace.com These matrix components can enhance or suppress the analytical signal, leading to inaccurate quantification. cabidigitallibrary.org In gas chromatography, matrix components can coat the active sites in the injector, column, and detector, leading to signal enhancement. cabidigitallibrary.org To counteract this, matrix-matched calibration standards are often necessary to ensure the accuracy of quantitative results. cabidigitallibrary.org

The low concentrations at which this compound and similar volatile sulfur compounds are often present in food and biological samples add another layer of complexity. mdpi.comimreblank.ch Their potent aromas mean they can be sensorially significant even at sub-parts-per-billion levels, requiring highly sensitive analytical methods for their detection and quantification. mdpi.comacs.org Techniques such as solid-phase microextraction (SPME) and gas chromatography coupled with sulfur-selective detectors like the pulsed flame photometric detector (PFPD) are employed to achieve the necessary low detection limits. acs.orgresearchgate.net

Furthermore, the reactivity of sulfur compounds can lead to their loss during sample preparation and analysis. researchgate.net They are susceptible to oxidation, which can alter their chemical structure and lead to underestimation of their concentration. researchgate.net The choice of extraction solvent and method is also critical, as the efficiency of extraction can vary significantly, impacting the qualitative and quantitative results. mdpi.com For example, a study on onion oil found that dichloromethane was more efficient for extracting a wider range of organosulfides compared to other solvents like diethyl ether, n-pentane, and hexanes. mdpi.com

The table below summarizes key research findings related to the analytical challenges and methodologies for sulfur compounds, including this compound, in complex matrices.

| Analytical Challenge | Matrix Example | Key Findings & Methodological Approaches | References |

| Matrix Interference | Onion | Onion's rich sulfur content causes significant matrix interference in GC analysis. The use of GC-MS/MS and matrix-matched calibrations is recommended for more accurate quantification. | cabidigitallibrary.org |

| Compound Instability | General | Volatile sulfur compounds are often chemically labile and can degrade or react during analysis, especially at high temperatures in GC injectors. Cool on-column injection can mitigate artifact formation. | acs.orgresearchgate.net |

| Low Concentration | General Food & Beverages | Sulfur compounds often have very low odor thresholds and are present in low concentrations, requiring sensitive detection methods like GC-PFPD. | mdpi.comacs.org |

| Extraction Efficiency | Onion Oil | The choice of solvent significantly impacts the extraction of organosulfides. Dichloromethane was found to be superior for qualitative assessment compared to diethyl ether, n-pentane, and hexanes. | mdpi.com |

| Formation of Artifacts | Onion | Thiosulfinates, precursors to many volatile sulfur compounds, can degrade during processing to form other volatiles like disulfides and trisulfides, altering the aroma profile. | nih.govoup.com |

| Co-elution | Agricultural Products | Ghost peaks in GC analysis can be caused by organic sulfur compounds from vegetables like onions and leeks, which are not easily removed by standard cleanup processes. | scispace.com |

| Sample Preparation | Onion | The method of sample preparation (e.g., cutting style, storage temperature) significantly affects the profile of volatile sulfur compounds. | researchgate.netnih.gov |

Environmental Fate and Degradation Mechanisms of 1 Propenyl Propyl Sulfide

Photodegradation Pathways in Atmospheric and Aqueous Environments

There is no specific research detailing the photodegradation pathways of 1-propenyl propyl sulfide (B99878) in either atmospheric or aqueous environments. Hypothetically, in the atmosphere, it may react with photochemically generated hydroxyl radicals, ozone, and nitrate radicals. In aqueous systems, direct photolysis or indirect photo-oxidation processes could occur. However, without experimental data, the reaction rates, mechanisms, and influential environmental factors remain unknown.

Biodegradation Mechanisms

Specific studies on the biodegradation of 1-propenyl propyl sulfide by microorganisms have not been identified in the reviewed literature. The metabolic pathways, enzymatic processes, and the types of microbial communities capable of degrading this compound are yet to be investigated. Research on other volatile organic sulfur compounds has shown that some bacteria can utilize them as a sulfur source, but this cannot be directly extrapolated to this compound without dedicated studies.

Transformation Products and Environmental Metabolites

Consistent with the lack of research on its degradation, the transformation products and environmental metabolites of this compound are currently undocumented. Identifying these products is crucial for a complete environmental risk assessment, as they may have their own distinct toxicological and environmental profiles.

Table 1: Summary of Research Status on the Environmental Fate of this compound

| Degradation Mechanism | Research Findings |

|---|---|

| Photodegradation | No specific studies available. |

| Biodegradation | No specific studies available. |

| Transformation Products | No specific studies available. |

Conclusion and Future Research Directions

Synthesis and Reaction Mechanism Advancements

Currently, dedicated studies on the synthesis of 1-propenyl propyl sulfide (B99878) are not widely available in the literature. A patent from 1970 outlines a general method for preparing alkyl-l-alkenyl sulfides, which could theoretically be adapted for this compound. google.com However, modern, efficient, and stereoselective synthetic routes are yet to be developed.

Future research should focus on:

Developing Novel Synthetic Pathways: Creating efficient, high-yield, and scalable methods for synthesizing both the (E) and (Z) isomers of 1-propenyl propyl sulfide. This would provide the pure material necessary for detailed biological and analytical studies.

Investigating Reaction Mechanisms: Elucidating the mechanisms through which this compound is formed in nature, for instance, during the thermal degradation of precursor compounds in onions and garlic. Understanding these pathways is crucial for controlling its formation in food processing and for potential biotechnological production.

Exploring Chemical Reactivity: A detailed investigation of its reactivity with various biological molecules and oxidants is needed. This would shed light on its stability, potential metabolic fate, and how it might interact with other compounds.

Deeper Molecular Understanding of Biological Interactions

While many organosulfur compounds from Allium are known for their broad biological activities, including antimicrobial and anti-inflammatory effects, the specific molecular targets and mechanisms of action for this compound have not been investigated. nih.govresearchgate.netnih.gov

Future research should aim to:

Identify Biological Targets: Employing techniques such as affinity chromatography and proteomics to identify specific proteins, enzymes, or receptors that interact with this compound.

Elucidate Mechanisms of Action: Once targets are identified, detailed biochemical and cellular assays are required to understand how the binding of this sulfide translates into a physiological response.

Structure-Activity Relationship Studies: Synthesizing and testing analogs of this compound to determine which structural features are critical for any observed biological activity. This knowledge is fundamental for the potential development of therapeutic agents. mdpi.com

Refined Analytical and Computational Approaches

The detection of this compound is typically achieved through gas chromatography-mass spectrometry (GC-MS) as part of a broader analysis of volatile compounds in food. nist.gov However, there is a need for more sensitive and specific analytical methods and for the application of computational tools to predict its properties.

Future research directions include: